molecular formula C15H18N4O B6794380 N-(4,5-dimethyl-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

Cat. No.: B6794380
M. Wt: 270.33 g/mol
InChI Key: MXBAARIEVIHVQK-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10-17-18-15(19(10)2)16-14(20)13-9-5-7-11-6-3-4-8-12(11)13/h5,7,9H,3-4,6,8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBAARIEVIHVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)NC(=O)C2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the triazole ring with the tetrahydronaphthalene moiety provides a versatile scaffold for further functionalization and optimization in various applications.

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